molecular formula C20H19Cl2N3O2 B4045331 3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B4045331
M. Wt: 404.3 g/mol
InChI Key: AITHRCOIFPFUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C20H19Cl2N3O2 and its molecular weight is 404.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(3,4-dichlorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione is 403.0854322 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectroscopic Characterization

The synthesis and characterization of complexes involving similar structures have been extensively studied. For instance, Co(III) complexes with morpholine, pyrrolidine, and piperidine have been synthesized and characterized by various spectroscopic techniques, revealing insights into their structural properties and potential applications in material science and catalysis (Amirnasr et al., 2001).

Polymer Chemistry

Research into the copolymerization of pyridinium salts with piperazine has led to the development of ionic polymers with expanded π-conjugation systems. These studies explore the potential of such compounds in creating materials with unique electronic and optical properties, which could have applications in electronics and photonics (Yamaguchi et al., 2008).

Medicinal Chemistry

There has been research into the molecular interactions of related compounds with receptors, such as the CB1 cannabinoid receptor. These studies help in understanding the pharmacological activity and potential therapeutic applications of compounds with similar structures in treating various medical conditions (Shim et al., 2002).

Pharmacokinetics and Drug Metabolism

The determination of novel compounds in biological matrices through advanced analytical techniques is crucial for drug development. Research in this area focuses on understanding the metabolism, bioavailability, and pharmacokinetics of compounds, providing essential data for their potential use as pharmaceuticals (Chavez-Eng et al., 1997).

Anticonvulsant Activity

Research into the anticonvulsant activity of 1,3-substituted pyrrolidine-2,5-dione derivatives, including detailed pharmacological screening and the evaluation of potential mechanisms of action, highlights the therapeutic potential of compounds with similar structures in epilepsy treatment (Rybka et al., 2017).

Properties

IUPAC Name

3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O2/c21-16-7-6-15(12-17(16)22)23-8-10-24(11-9-23)18-13-19(26)25(20(18)27)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITHRCOIFPFUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.